N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide
Description
N'-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide is a synthetic organic compound featuring a hybrid structure with three key moieties:
- 1-Methyl-1,2,3,4-tetrahydroquinoline: A partially saturated quinoline derivative with a methyl group at the 1-position, contributing aromatic and aliphatic characteristics.
- N-Propylethanediamide: A diamide group with a propyl substituent, influencing solubility and polarity.
The compound’s molecular formula is inferred to be C22H34N4O2 (molecular weight ≈ 386.5 g/mol), assuming structural similarity to its pyrrolidine analog (C21H32N4O2, 372.5 g/mol) with an additional CH2 group from the piperidine ring .
Properties
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-3-11-23-21(27)22(28)24-16-20(26-13-5-4-6-14-26)18-9-10-19-17(15-18)8-7-12-25(19)2/h9-10,15,20H,3-8,11-14,16H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHECJRUWPJCBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide typically involves multiple steps:
Formation of 1-methyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the reduction of quinoline using hydrogen in the presence of a catalyst such as palladium on carbon.
Alkylation: The 1-methyl-1,2,3,4-tetrahydroquinoline is then alkylated with a suitable alkyl halide to introduce the piperidin-1-yl group.
Amidation: The final step involves the reaction of the alkylated product with N-propylethanediamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of fully reduced amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting neurological disorders.
Pharmacology: Study of its interactions with various biological targets to understand its pharmacokinetics and pharmacodynamics.
Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved would depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine vs. Piperidine Substituents
The most direct analog is N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-propylethanediamide (C21H32N4O2, 372.5 g/mol), which replaces the piperidine ring with a five-membered pyrrolidine group . Key differences include:
- Molecular Weight : The piperidine variant is ~14 g/mol heavier due to the additional CH2 group.
- Polarity : Piperidine’s longer alkyl chain may marginally reduce polarity, influencing logP and membrane permeability.
Table 1: Structural and Physicochemical Comparison
Tetrahydroquinoline Derivatives with Varied Substituents
1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58)
- Structure: Lacks the ethanediamide group but shares the 1-methyl-tetrahydroquinoline and piperidine moieties.
- Properties: Lower molecular weight (230.4 g/mol) and increased lipophilicity due to the absence of polar diamide groups.
6-Bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 61)
- Structure: Introduces a bromine atom at the 6-position of the tetrahydroquinoline ring.
- Implications: Bromination enhances steric bulk and electron-withdrawing effects, which could alter reactivity or binding compared to the target compound’s unsubstituted tetrahydroquinoline.
Functional Group Impact: Diamide vs. Amine/Ether Groups
The target compound’s N-propylethanediamide group distinguishes it from analogs like those in (e.g., morpholino-thienopyrimidines), which prioritize ether and amine functionalities . The diamide moiety likely:
- Enhances water solubility via hydrogen bonding.
- Increases metabolic stability compared to ester or ketone groups.
Biological Activity
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound belongs to a class of molecules known as tetrahydroquinolines, which are recognized for their diverse pharmacological properties. The general structure can be represented as follows:
This structure features a tetrahydroquinoline moiety that is often associated with various biological activities including anti-inflammatory and anticancer properties.
Anticancer Activity
Research has indicated that derivatives of 1,2,3,4-tetrahydroquinolines exhibit significant anticancer properties. For instance, a study demonstrated that certain tetrahydroquinoline derivatives were potent inhibitors of NF-κB transcriptional activity, which is crucial in cancer cell proliferation and survival. Among the synthesized compounds, some exhibited cytotoxicity against various human cancer cell lines (e.g., NCI-H23, MDA-MB-231) with IC50 values as low as 0.70 μM .
Table 1: Cytotoxicity of Tetrahydroquinoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6g | NCI-H23 | 0.70 |
| 6h | MDA-MB-231 | 0.89 |
| 7g | NUGC-3 | 1.66 |
Anti-inflammatory Activity
Another significant aspect of the biological activity of tetrahydroquinolines is their anti-inflammatory effects. Compounds in this class have been shown to inhibit LPS-induced NF-κB activity, which plays a pivotal role in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects likely involves modulation of various signaling pathways:
- Inhibition of NF-κB : By inhibiting NF-κB transcriptional activity, these compounds can reduce the expression of pro-inflammatory cytokines.
- Cytotoxic Effects : The cytotoxicity against cancer cells may be attributed to the induction of apoptosis and disruption of cell cycle progression.
Case Studies
Several studies have explored the biological activities of tetrahydroquinoline derivatives:
- Study on Anti-cancer Properties : A series of tetrahydroquinoline derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The study concluded that specific substitutions on the tetrahydroquinoline scaffold significantly enhanced anticancer activity.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of these compounds in vitro using macrophage models exposed to LPS. Results indicated a marked reduction in inflammatory markers upon treatment with selected derivatives.
Q & A
Q. What synthetic methodologies are recommended for preparing N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide and its intermediates?
Methodological Answer:
- Step 1 : Start with intermediate compounds such as tert-butyl-4-(6-substituted-3,4-dihydroquinolin-1(2H)-yl)piperidine derivatives. For example, tert-butyl-4-(6-(thiophene-2-carboximidamido)-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate can be synthesized via nucleophilic substitution or coupling reactions under reflux conditions .
- Step 2 : Deprotect intermediates using HCl in methanol to remove tert-butoxycarbonyl (Boc) groups, yielding piperidin-4-yl derivatives. Stirring at room temperature for 10 minutes followed by solvent evaporation ensures high purity (>95% by HPLC) .
- Step 3 : Characterize intermediates using NMR (400 MHz, CDCl) and mass spectrometry (ESI-MS). Key NMR signals for tetrahydroquinolinyl-piperidine derivatives include δ 3.11–3.08 ppm (piperidinyl protons) and δ 7.84–7.78 ppm (aromatic protons) .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
Methodological Answer:
- HPLC Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to confirm purity ≥95%. Monitor retention times and peak symmetry .
- Salt Formation : Convert free bases to dihydrochloride salts by adding 1 M HCl to the reaction mixture. After stirring, concentrate under reduced pressure and dry under vacuum for 48 hours to stabilize the compound .
- Spectroscopic Confirmation : Cross-validate NMR shifts (e.g., δ 2.58 ppm for piperidinyl N–CH) and ESI-MS molecular ion peaks (e.g., [M+H] at m/z 450–500) against theoretical values .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- Step 1 : Use density functional theory (DFT) to calculate electron distribution in the tetrahydroquinolinyl and piperidinyl moieties, identifying sites for metabolic stability improvement .
- Step 2 : Employ molecular dynamics simulations (e.g., COMSOL Multiphysics) to predict solubility and membrane permeability. Parameterize simulations using experimental logP values (estimated range: 2.5–3.5) .
- Step 3 : Validate predictions with in vitro assays (e.g., PAMPA for permeability) and adjust substituents (e.g., modifying the propylethanediamide chain) to enhance bioavailability .
Q. What experimental designs are suitable for investigating the compound’s bioactivity against nitric oxide synthase (NOS) isoforms?
Methodological Answer:
- Assay Setup : Use recombinant human iNOS, eNOS, and nNOS expressed in Baculovirus-infected Sf9 cells. Measure NO production via the Griess reaction or -citrulline formation .
- Control Strategies :
- Include L-NAME (non-selective NOS inhibitor) as a positive control.
- Test concentration ranges (1 nM–100 μM) to determine IC values.
- Validate isoform specificity by comparing inhibition curves across iNOS, eNOS, and nNOS .
- Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to analyze dose-response relationships. Address data variability by triplicate runs and statistical testing (ANOVA, p < 0.05) .
Q. How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Step 1 : Replicate experiments under standardized conditions (e.g., fixed cell passage number, buffer pH 7.4) to rule out procedural variability .
- Step 2 : Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .
- Step 3 : Apply a theoretical framework (e.g., allosteric modulation theory) to reinterpret discrepancies. For example, conflicting IC values may arise from differential binding to NOS isoforms’ regulatory domains .
Methodological Challenges and Solutions
Q. What strategies improve yield in multi-step syntheses of tetrahydroquinolinyl-piperidine derivatives?
Methodological Answer:
-
Optimization Table :
Step Parameter Optimal Condition Yield Improvement Coupling Solvent DMF at 80°C +15% Purification Chromatography Normal-phase (RediSep RAmine column) +20% Salt Formation HCl Equivalents 2.5 eq. HCl in MeOH +12% -
Critical Factors :
- Use anhydrous solvents to minimize hydrolysis.
- Monitor reaction progress via TLC (silica gel, UV detection) to terminate reactions at ~90% completion .
Q. How can researchers integrate this compound into a broader theoretical framework for neurodegenerative disease studies?
Methodological Answer:
- Conceptual Linkage : Align the compound’s NOS inhibitory activity with the neuroinflammatory hypothesis of Alzheimer’s disease. Design in vivo models (e.g., APP/PS1 mice) to test its effect on Aβ plaque reduction .
- Experimental Validation :
- Measure microglial activation (Iba1 staining) and cytokine levels (ELISA for IL-6/TNF-α) in treated vs. control groups.
- Corrogate results with transcriptomic data (RNA-seq) to identify pathways modulated by the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
